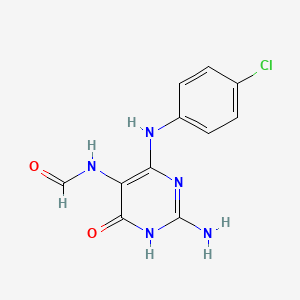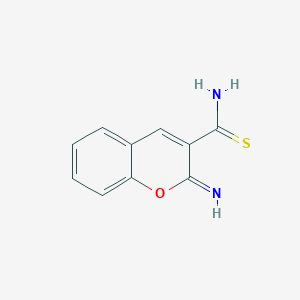
2H-1-Benzopyran-3-carbothioamide, 2-imino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-2H-chromene-3-carbothioamide is a benzopyran derivative known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-2H-chromene-3-carbothioamide typically involves the reaction of salicylaldehyde derivatives with cyanoacetamides under basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium carbonate or hydrogen carbonate in an aqueous medium at room temperature . Another method involves the use of acidic anhydrous media like glacial acetic acid or acetic anhydride, which facilitates intramolecular reactions to produce the desired derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for 2-imino-2H-chromene-3-carbothioamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-imino-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing complex organic molecules.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-imino-2H-chromene-3-carbothioamide involves the inhibition of the mTOR-p70S6K signaling pathway by activating AMP-activated protein kinase (AMPK). This leads to the down-regulation of SLC7A11, inhibition of System Xc−, and reduction in cysteine and glutathione levels, resulting in the accumulation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2-imino-6-methoxy-2H-chromene-3-carbothioamide: Similar in structure but with a methoxy group at the 6th position.
2-imino-2H-chromene-3-carbonitrile: Contains a nitrile group instead of a carbothioamide group.
Properties
CAS No. |
71796-72-0 |
|---|---|
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-iminochromene-3-carbothioamide |
InChI |
InChI=1S/C10H8N2OS/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5,11H,(H2,12,14) |
InChI Key |
QXIQQMYCQYUPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


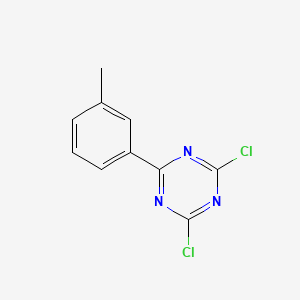
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)
![4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712983.png)
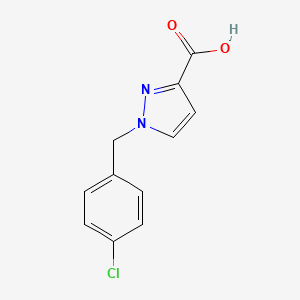

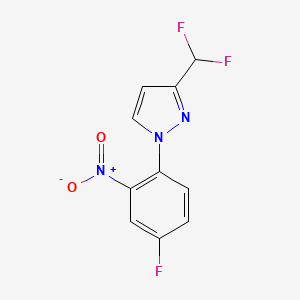
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)

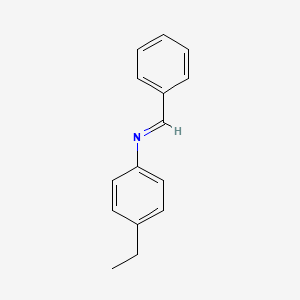
![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
![2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713035.png)
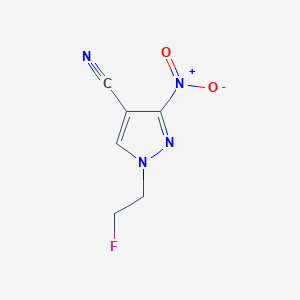
![2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713047.png)
